molecular formula C11H18ClNO3 B2584517 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride CAS No. 4722-09-2

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride

Cat. No. B2584517
CAS RN: 4722-09-2
M. Wt: 247.72
InChI Key: CFEHWNSMGUKJEU-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized through a facile approach in high yields . Another synthesis involved reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine.


Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared with theoretical predictions. For example, the geometric structure of the crystal and the theoretical compound of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and found to have a close correlation .

Scientific Research Applications

Organic Synthesis

This compound can be used in the synthesis of various organic molecules. For instance, it has been used in the preparation of a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone . This derivative is known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Skeletal Editing of Organic Molecules

The compound EN300-7549973 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method, developed by Prof. Levin and co-workers from the University of Chicago, uses an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Preparation of Muscle Relaxants

3,4-Dimethoxyphenylacetonitrile, a related compound, has been employed as an intermediate in the preparation of the muscle relaxant papaverin . It’s plausible that “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” could have similar applications in pharmaceutical synthesis.

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of β-heteroarylated carbonyl compounds . These compounds are of interest due to their potential bioactivity. For instance, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Synthesis of N-heterocycles

N-heterocycles are present in many natural products and biologically active synthetic compounds . The compound “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” could potentially be used in the synthesis of these N-heterocycles.

Preparation of Anticancer Drugs

The compound could potentially be used in the preparation of anticancer drugs. As mentioned earlier, a derivative synthesized from this compound exhibits potent anticancer properties .

Safety and Hazards

Safety data for similar compounds indicate that they can be harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3;/h4-6,11H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMCDJROGQQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride

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